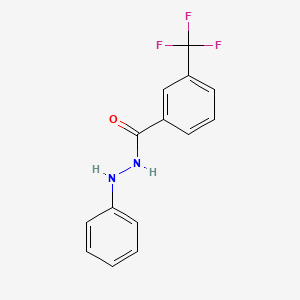

N'-phenyl-3-(trifluoromethyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-phenyl-3-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C14H11F3N2O and a molecular weight of 280.25 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzohydrazide structure, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-phenyl-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’-phenyl-3-(trifluoromethyl)benzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N’-phenyl-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzohydrazides. These products have diverse applications in different fields .

Applications De Recherche Scientifique

N'-phenyl-3-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C14H11F3N2O . While the search results do not provide extensive details specifically on the applications of this exact compound, they do offer some related information regarding its synthesis, derivatives, and potential applications of similar compounds.

Synthesis and Characterization

One study details the synthesis and characterization of related compounds, specifically (Z)-N'-((1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)methylene)benzohydrazide derivatives . The process involves using potassium carbonate as a base and DMSO as a solvent to achieve good yields. The synthesized compounds are then characterized using IR, 1H NMR, 13C NMR, and HRMS .

Antimicrobial and Antioxidant Activities

The synthesized compounds were evaluated for their antimicrobial and antioxidant activities. For instance, compound 6d, a derivative of benzohydrazide, exhibited potent antimicrobial activity .

Inhibition of Cholinesterases

Novel 2-benzoylhydrazine-1-carboxamides have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as dual inhibitors of both AChE and BChE . The IC50 values for AChE inhibition by the most potent inhibitors were lower than those of rivastigmine, an established drug .

Antiepileptic Activity

Research into benzoic acid derivatives has explored the antiepileptic activity of N-cyclohexyl-N-(cyclohexyl-carbamoyl)-4-(trifluoromethyl)benzamide . One compound, TR430, demonstrated promising results in pharmacokinetic parameters, oral absorption, bioavailability, and lack of cytotoxicity. It was also able to bind with GABAA (activation) and AMPA (inhibition) targets .

Mécanisme D'action

The mechanism of action of N’-phenyl-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N’-phenyl-3-(trifluoromethyl)benzohydrazide include:

- 4-(trifluoromethyl)benzohydrazide

- N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

Uniqueness

N’-phenyl-3-(trifluoromethyl)benzohydrazide is unique due to the presence of both a phenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications .

Activité Biologique

N'-phenyl-3-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of various enzymes and its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H10F3N3O, with a molecular weight of approximately 280.25 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Target Enzymes:

this compound primarily acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the ubiquinone-binding region of succinate dehydrogenase, disrupting the citric acid cycle (Krebs cycle), which is crucial for cellular energy production.

Biochemical Pathways:

The inhibition of succinate dehydrogenase leads to altered energy metabolism within cells, potentially affecting various physiological processes and contributing to its therapeutic effects.

Enzyme Inhibition

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE):

- This compound derivatives have been evaluated for their inhibitory effects on AChE and BuChE. The IC50 values for these compounds range from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating moderate inhibition .

- Some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, suggesting potential for use in treating conditions like Alzheimer's disease .

-

Antimicrobial Activity:

- Studies have shown that derivatives of this compound possess antimicrobial properties against various bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated effective growth inhibition and biofilm prevention, outperforming traditional antibiotics such as vancomycin in some cases .

Case Studies

1. Inhibition Studies:

In a study focusing on hydrazones derived from 4-(trifluoromethyl)benzohydrazide, several compounds were identified as strong inhibitors of AChE. For instance, one compound showed an IC50 value significantly lower than that of rivastigmine, highlighting the potential for these derivatives in neurodegenerative disease therapies .

2. Antimicrobial Efficacy:

Research has indicated that certain derivatives effectively inhibit antibiotic-resistant strains of bacteria. For example, specific hydrazone derivatives eradicated preformed biofilms of MRSA with low cytotoxicity towards human cells, demonstrating their therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its lipophilic nature due to the trifluoromethyl group suggests favorable absorption characteristics. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N'-phenyl-3-(trifluoromethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSXYJWTGPXCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.